molecular formula C8H9F2NO2S B15255411 1-(3,4-Difluorophenyl)-N-methylmethanesulfonamide

1-(3,4-Difluorophenyl)-N-methylmethanesulfonamide

Cat. No.: B15255411
M. Wt: 221.23 g/mol
InChI Key: ABYXIWIHCUZNFJ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a difluorophenyl group attached to a methanesulfonamide moiety

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 3,4-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters and the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .

Scientific Research Applications

1-(3,4-Difluorophenyl)-N-methylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-N-methylmethanesulfonamide can be compared with other similar compounds such as:

  • 1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide
  • 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-11-14(12,13)5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3

InChI Key

ABYXIWIHCUZNFJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC(=C(C=C1)F)F

Origin of Product

United States

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